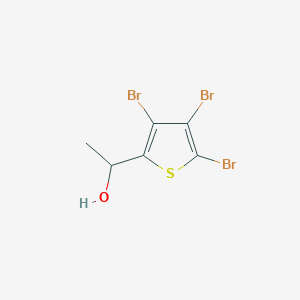

1-(3,4,5-Tribromothiophen-2-yl)ethanol

Descripción

1-(3,4,5-Tribromothiophen-2-yl)ethanol is a brominated thiophene derivative featuring an ethanol functional group at the 2-position of the heterocyclic ring and bromine substituents at the 3-, 4-, and 5-positions.

Propiedades

Fórmula molecular |

C6H5Br3OS |

|---|---|

Peso molecular |

364.88 g/mol |

Nombre IUPAC |

1-(3,4,5-tribromothiophen-2-yl)ethanol |

InChI |

InChI=1S/C6H5Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h2,10H,1H3 |

Clave InChI |

CGGLETXAIAXSOO-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(C(=C(S1)Br)Br)Br)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(3,4,5-Tribromo-2-tienil)etanol generalmente involucra la bromación del tiofeno seguida de la introducción de un grupo etanol. Un método común incluye los siguientes pasos:

Bromación del tiofeno: El tiofeno se trata con bromo en presencia de un catalizador para introducir átomos de bromo en las posiciones 3, 4 y 5.

Formación del grupo etanol: El tiofeno tribrominado se hace reaccionar luego con un reactivo apropiado, como óxido de etileno o etanol, en condiciones adecuadas para formar 1-(3,4,5-Tribromo-2-tienil)etanol.

Los métodos de producción industrial pueden implicar pasos similares, pero se optimizan para la síntesis a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

1-(3,4,5-Tribromo-2-tienil)etanol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar la cetona o el aldehído correspondientes.

Reducción: El compuesto se puede reducir para eliminar los átomos de bromo o para convertir el grupo hidroxilo en un grupo funcional diferente.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

1-(3,4,5-Tribromo-2-tienil)etanol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.

Biología: Los derivados del compuesto pueden exhibir actividad biológica, lo que lo hace útil en el desarrollo de fármacos.

Mecanismo De Acción

El mecanismo de acción de 1-(3,4,5-Tribromo-2-tienil)etanol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a diversos efectos. La presencia de átomos de bromo puede influir en la reactividad del compuesto y su interacción con moléculas biológicas .

Comparación Con Compuestos Similares

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structural Differences :

- Backbone: The compound features a phenoxyethoxy chain linked to a bulky 1,1,3,3-tetramethylbutyl group, contrasting with the brominated thiophene core of the target compound.

- Functional Groups: Both share an ethanol moiety, but the former includes ether and aromatic phenoxy groups, while the latter has a thiophene ring with bromine substituents.

Physicochemical Properties :

- Solubility: The phenoxyethoxy chain enhances solubility in organic solvents, whereas the brominated thiophene in the target compound likely reduces polarity, favoring solubility in non-polar solvents .

- Molecular Weight: The target compound (estimated MW ~348 g/mol) is heavier due to bromine atoms, compared to 2-(2-[4-(TMB)phenoxy]ethoxy)ethanol (MW ~266.37 g/mol).

ETHANONE, 1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-Trimethoxyphenyl)

Structural Differences :

- Core Functional Group: A ketone (ethanone) vs. ethanol, altering polarity and hydrogen-bonding capacity.

- Substituents : Benzodioxol and trimethoxyphenyl groups vs. brominated thiophene. Methoxy groups are electron-donating, while bromine is electron-withdrawing.

Physicochemical Properties :

- Molecular Weight: The ethanone derivative (MW 330.33 g/mol) is lighter than the target compound, despite its larger aromatic systems.

- Solubility: The ethanone’s methoxy groups enhance solubility in moderately polar solvents like ethanol , whereas bromine in the target compound may reduce aqueous solubility.

Comparative Data Table

Methodological Considerations

The structural determination of 1-(3,4,5-Tribromothiophen-2-yl)ethanol likely employs crystallographic tools such as the SHELX software suite, widely used for small-molecule refinement and structure solution . This methodology ensures accurate characterization of its bromine substituents and ethanol orientation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.